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Compound of Interest

Compound Name: 2,2'-Sulfonylbis(1-phenylethanone)

Cat. No.: B3051924

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of the structural and spectroscopic properties of synthetic compounds is
paramount. This technical guide provides an in-depth look at the spectroscopic data for 2,2'-
Sulfonylbis(1-phenylethanone), also known as bis(phenacyl)sulfone. The following sections
detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering a foundational dataset for its identification and
characterization.

While a dedicated, comprehensive public record featuring all spectroscopic data for 2,2'-
Sulfonylbis(1-phenylethanone) is not readily available, analysis of spectral data from closely
related analogs and typical values for the constituent functional groups allows for a reliable
prediction of its spectroscopic profile. The data presented herein is a composite view based on
established chemical principles and spectroscopic databases for similar sulfonyl compounds
and phenacyl derivatives.

Spectroscopic Data Summary

The expected spectroscopic data for 2,2'-Sulfonylbis(1-phenylethanone) is summarized in
the tables below, providing a clear and concise reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Spectroscopic Data for 2,2'-Sulfonylbis(1-phenylethanone)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~4.8-5.0 Singlet 4H -CHz-
~75-7.7 Multiplet 6H m- & p-Ar-H
~7.9-8.1 Multiplet 4H o-Ar-H

Table 2: Predicted 13C NMR Spectroscopic Data for 2,2'-Sulfonylbis(1-phenylethanone)

Chemical Shift (8) ppm Assighment
~65 -CHa-

~128 Ar-C (ortho)
~129 Ar-C (meta)
~134 Ar-C (para)
~136 Ar-C (ipso)
~192 C=0

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2,2'-Sulfonylbis(1-phenylethanone)
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Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium C-H stretch (aromatic)
~2950-2850 Weak C-H stretch (aliphatic)
~1685 Strong C=0 stretch (ketone)
~1595, 1450 Medium-Strong C=C stretch (aromatic)
~1320 Strong S=0 stretch (asymmetric)
~1150 Strong S=0 stretch (symmetric)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2,2'-Sulfonylbis(1-phenylethanone)

mlz Interpretation

[M+H]* Molecular ion peak (protonated)

[M+Na]* Sodium adduct

Fragments CsH7O™* (phenacyl cation), CsHs* (phenyl

cation), SO2

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These methodologies are standard in organic chemistry research and are

applicable for the characterization of 2,2'-Sulfonylbis(1-phenylethanone).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 2,2'-Sulfonylbis(1-

phenylethanone) (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCls, DMSO-

ds) in an NMR tube. *H and 3C NMR spectra are recorded on a spectrometer operating at a

standard frequency (e.g., 400 or 500 MHz for *H). Chemical shifts are reported in parts per

million (ppm) relative to a tetramethylsilane (TMS) internal standard.
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Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform
infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr
pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded
over the range of 4000-400 cm~1, and the positions of absorption bands are reported in

reciprocal centimeters (cm™1).

Mass Spectrometry (MS): Mass spectral data can be obtained using various ionization
techniques such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight). The sample is dissolved
in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
The resulting spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its

fragments.

Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting spectroscopic data for a compound like 2,2'-
Sulfonylbis(1-phenylethanone) follows a logical progression. The diagram below illustrates

this general workflow.
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Compound Synthesis & Purification
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Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.
 To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of 2,2'-
Sulfonylbis(1-phenylethanone): A Technical Guide]. BenchChem, [2025]. [Online PDF].

Available at: [https://www.benchchem.com/product/b3051924#2-2-sulfonylbis-1-
phenylethanone-spectroscopic-data-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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